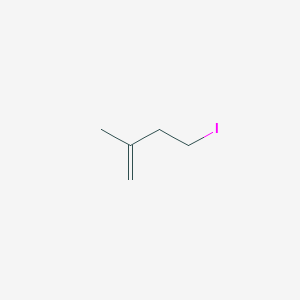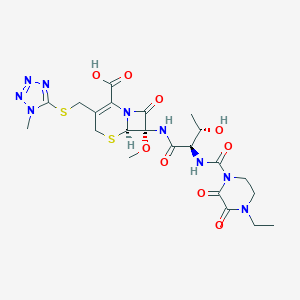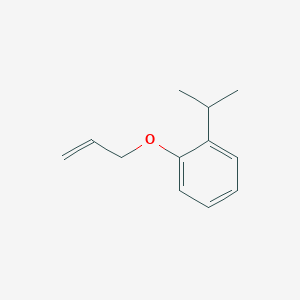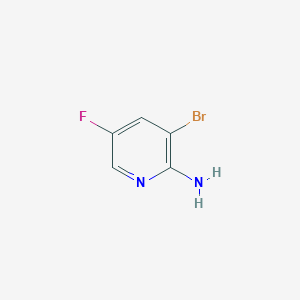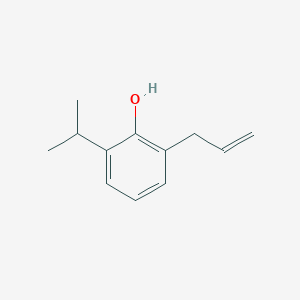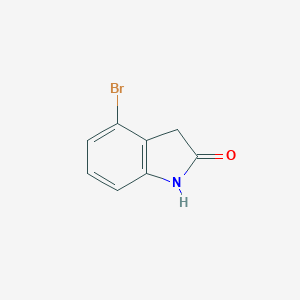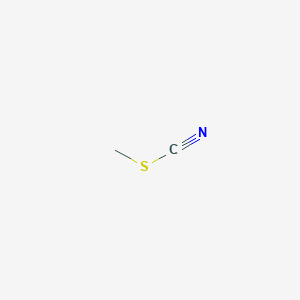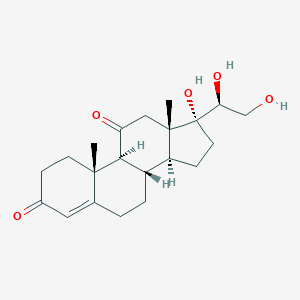
Reichstein's substance U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reichstein’s substance U, also known as 11-Deoxycortisol, is a glucocorticoid steroid hormone. It is an intermediate in the biosynthesis of cortisol, a vital hormone in the human body. This compound was first described by Tadeusz Reichstein in 1938 and is also referred to as Reichstein’s Substance S or Compound S .
Preparation Methods
The preparation of Reichstein’s substance U involves several steps:
Hydrogenation of D-glucose to D-sorbitol: This step uses nickel as a catalyst under high temperature and pressure conditions.
Microbial oxidation of D-sorbitol to L-sorbose: This step involves the use of acetobacter at pH 4-6 and 30°C.
Protection of hydroxyl groups in L-sorbose: This is achieved by forming an acetal with acetone and an acid to produce Diacetone-L-sorbose.
Organic oxidation with potassium permanganate: This step converts Diacetone-L-sorbose to Diprogulic acid, followed by heating with water to produce 2-Keto-L-gulonic acid.
Gamma lactonization: The final step involves ring-closing to form the desired compound.
Chemical Reactions Analysis
Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cortisol, a potent glucocorticoid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common reagents used in these reactions include potassium permanganate for oxidation and nickel catalysts for hydrogenation . The major products formed from these reactions are cortisol and other related glucocorticoids .
Scientific Research Applications
Reichstein’s substance U has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various glucocorticoids.
Biology: It plays a role in studying the biosynthesis pathways of steroid hormones.
Medicine: It is used in the development of anti-inflammatory and immunosuppressive drugs.
Industry: It is utilized in the production of corticosteroids for pharmaceutical use.
Mechanism of Action
Reichstein’s substance U exerts its effects by acting as a precursor to cortisol. It is converted to cortisol by the enzyme 11β-hydroxylase . Cortisol then binds to glucocorticoid receptors, influencing various physiological processes such as metabolism, immune response, and stress response .
Comparison with Similar Compounds
Reichstein’s substance U is similar to other glucocorticoids such as:
Cortisone: Another glucocorticoid with similar anti-inflammatory properties.
Hydrocortisone: The active form of cortisone, used in various medical treatments.
Prednisolone: A synthetic glucocorticoid with potent anti-inflammatory effects.
Reichstein’s substance U is unique due to its role as an intermediate in cortisol biosynthesis, making it crucial for understanding steroid hormone pathways .
Properties
CAS No. |
566-38-1 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonyms |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


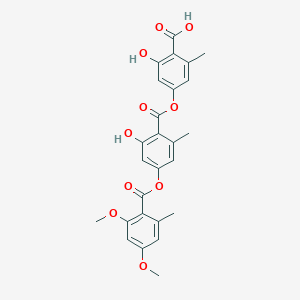
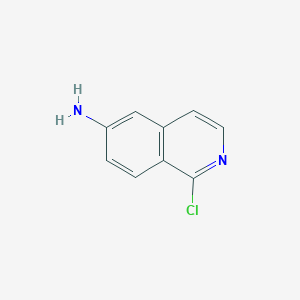
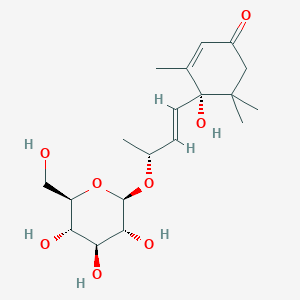
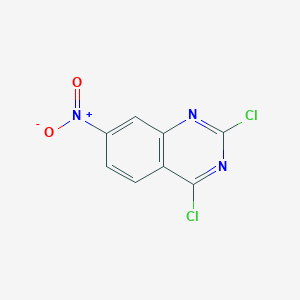
![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)
